

# Spectroscopic Data of 2-Bromoisonicotinamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **2-Bromoisonicotinamide**

Cat. No.: **B1275101**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromoisonicotinamide** (IUPAC name: 2-bromopyridine-4-carboxamide). Due to the absence of experimentally determined spectra in readily accessible databases and literature at the time of this report, the data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Bromoisonicotinamide**.

The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.

## Predicted <sup>1</sup>H NMR Spectroscopic Data

The predicted  $^1\text{H}$  NMR spectrum of **2-Bromoisonicotinamide** would exhibit signals corresponding to the three aromatic protons and the two amide protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the amide group, as well as their positions on the pyridine ring.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Bromoisonicotinamide** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.60	d	~5.0	1H	H-6
~8.20	s	-	1H	H-3
~7.90	d	~5.0	1H	H-5
~7.80	br s	-	1H	-CONH <sub>2</sub>
~7.60	br s	-	1H	-CONH <sub>2</sub>

## Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The predicted  $^{13}\text{C}$  NMR spectrum would show six distinct signals corresponding to the six carbon atoms in **2-Bromoisonicotinamide**. The chemical shifts are influenced by the bromine substituent, the amide group, and the nitrogen atom within the pyridine ring.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Bromoisonicotinamide** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~165.0	C=O
~151.0	C-6
~148.0	C-2
~142.0	C-4
~125.0	C-5
~121.0	C-3

## Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Bromoisonicotinamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).

### Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low

natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer total acquisition time will be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

## Predicted IR Spectroscopic Data

The IR spectrum of **2-Bromoisonicotinamide** is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), C-N stretching, and vibrations associated with the substituted pyridine ring.

Table 3: Predicted IR Spectroscopic Data for **2-Bromoisonicotinamide**

Wavenumber (cm $^{-1}$ )	Intensity	Assignment
~3350, ~3180	Strong, Broad	N-H Stretch (Amide)
~1670	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
~1550, ~1470	Medium	C=C and C=N Ring Stretching
~1400	Medium	C-N Stretch (Amide)
~1100	Medium	C-Br Stretch
~850	Strong	C-H Out-of-plane Bending

## Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2-Bromoisonicotinamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

- Transfer the fine powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

## Predicted Mass Spectrometry Data

The mass spectrum of **2-Bromoisonicotinamide** will show a molecular ion peak  $[\text{M}]^+$  and a characteristic isotopic pattern due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio), resulting in  $[\text{M}]^+$  and  $[\text{M}+2]^+$  peaks of nearly equal intensity. Fragmentation of the molecular ion is also expected.

Table 4: Predicted Mass Spectrometry Data for **2-Bromoisonicotinamide**

m/z (relative intensity)	Assignment
202/204 (approx. 1:1)	$[M]^+$ and $[M+2]^+$ (Molecular ion)
186/188 (approx. 1:1)	$[M - NH_2]^+$
158/160 (approx. 1:1)	$[M - CONH_2]^+$
123	$[M - Br]^+$
78	$[C_5H_4N]^+$

## Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

### Sample Preparation:

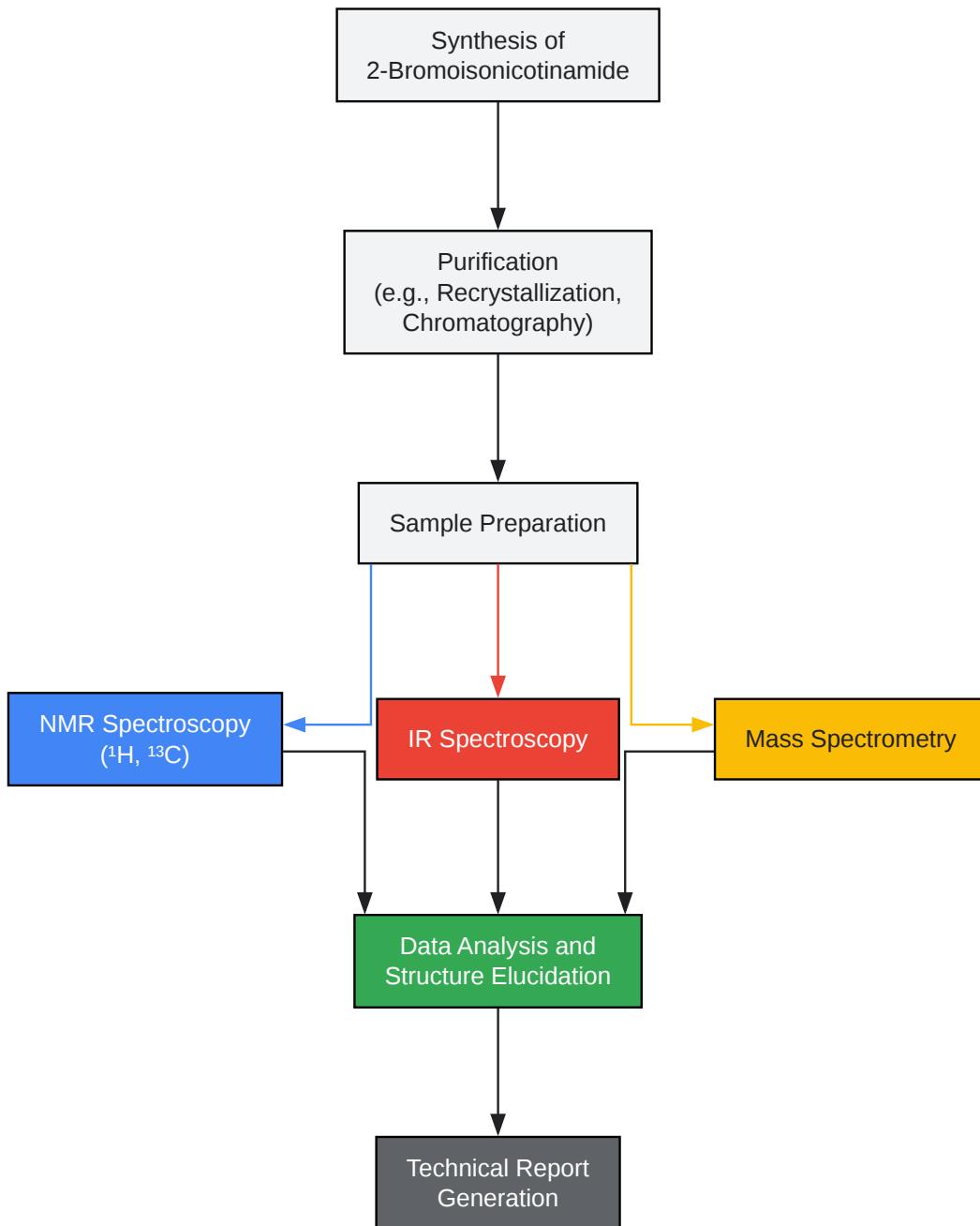
- Prepare a dilute solution of **2-Bromoisonicotinamide** (typically in the low  $\mu$ g/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol or acetonitrile).

### Data Acquisition (using ESI-MS as an example):

- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ , which will also exhibit the characteristic  $[M+H]^+$  and  $[M+H+2]^+$  isotopic pattern.
- To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **2-Bromoisonicotinamide**.

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